molecular formula C17H17NO4 B5003791 methyl 4-({[methyl(4-methylphenyl)amino]carbonyl}oxy)benzoate

methyl 4-({[methyl(4-methylphenyl)amino]carbonyl}oxy)benzoate

Cat. No. B5003791
M. Wt: 299.32 g/mol
InChI Key: WEQIOCPMRJNVOB-UHFFFAOYSA-N
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Description

Methyl 4-({[methyl(4-methylphenyl)amino]carbonyl}oxy)benzoate is a compound that has been studied for various properties, including its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. It is relevant in the field of organic chemistry for its potential applications in material science and pharmaceuticals, excluding drug use and dosage.

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions that yield products with specific molecular arrangements. One study describes the preparation and characterization of methyl 4-(4-aminostyryl) benzoate, a compound with potential as a precursor in the synthesis of Schiff base derivatives, highlighting the use of various spectroscopic techniques for characterization (Mohamad, Hassan, & Yusoff, 2017).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. For example, the crystal structure of a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, reveals details about its atomic arrangement and molecular interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals are crucial for understanding its utility. The alkaline hydrolysis mechanisms of related esters have been studied to demonstrate neighboring participation by keto-carbonyl groups, which is insightful for the chemical reactivity of similar compounds (Bowden & Byrne, 1996).

Physical Properties Analysis

Physical properties, such as melting point, boiling point, and solubility, are fundamental for determining a compound's applications. For this compound and similar compounds, these properties would be assessed through experimental observations and are essential for material science applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's potential uses in synthesis and manufacturing processes. Studies like those on the synthesis and thermal properties of related compounds provide insight into their stability and reactivity under various conditions (Hsiue & Chen, 1995).

Future Directions

The future directions for research on “methyl 4-({[methyl(4-methylphenyl)amino]carbonyl}oxy)benzoate” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its potential applications and safety considerations .

properties

IUPAC Name

methyl 4-[methyl-(4-methylphenyl)carbamoyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-4-8-14(9-5-12)18(2)17(20)22-15-10-6-13(7-11-15)16(19)21-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQIOCPMRJNVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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